molecular formula C9H8ClF3N2S B5861030 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea

Cat. No. B5861030
M. Wt: 268.69 g/mol
InChI Key: SAXHJDSDLCPKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea (CTPMT) is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea exerts its effects by binding to the active site of the targeted enzyme, thereby inhibiting its activity. This compound is known to exhibit high selectivity towards certain enzymes, making it a valuable tool for studying specific biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of nitric oxide synthase and xanthine oxidase activity, as well as anti-inflammatory and antioxidant properties. These effects make this compound a valuable tool for studying the role of these processes in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea is its high selectivity towards certain enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of this compound is that it may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea in scientific research. One potential area of application is in the study of the role of nitric oxide synthase and xanthine oxidase in various diseases, such as inflammation and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to inhibit the activity of specific enzymes and exhibit a variety of biochemical and physiological effects. While there are limitations to its use, the potential applications of this compound in the study of various biological processes make it an important compound for future research.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea has been widely used in scientific research due to its ability to inhibit the activity of several enzymes, including nitric oxide synthase and xanthine oxidase. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool for studying the role of these processes in various diseases.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2S/c1-14-8(16)15-5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHJDSDLCPKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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